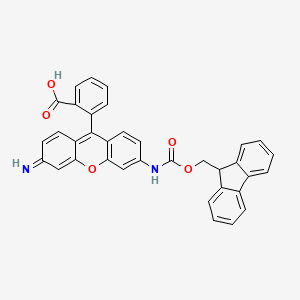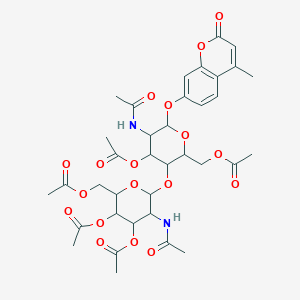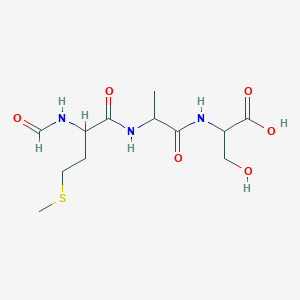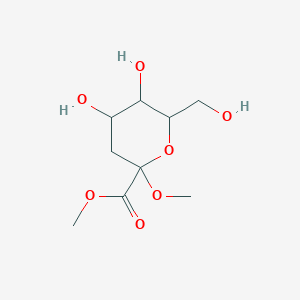![molecular formula C32H32Cl2O8 B15130135 [9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate](/img/structure/B15130135.png)
[9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate is a synthetic organic compound that belongs to the class of steroids. This compound is characterized by its complex structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the core steroid structure, followed by the introduction of chloroacetyl and furan-2-carbonyloxy groups through acylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of carbonyl groups may produce corresponding alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural similarity to natural steroids makes it a candidate for studying steroid-receptor interactions.
Medicine
The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, are of interest. Researchers may conduct in vitro and in vivo studies to evaluate its efficacy and safety as a therapeutic agent.
Industry
In the industrial sector, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals. Its complex structure may also make it a valuable target for developing new synthetic methodologies.
Mécanisme D'action
The mechanism of action of [9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] acetate
- [9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] propionate
Uniqueness
The uniqueness of [9-Chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate lies in its specific combination of functional groups and structural features. The presence of both chloroacetyl and furan-2-carbonyloxy groups, along with the steroid backbone, gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C32H32Cl2O8 |
|---|---|
Poids moléculaire |
615.5 g/mol |
Nom IUPAC |
[9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate |
InChI |
InChI=1S/C32H32Cl2O8/c1-18-14-22-21-9-8-19-15-20(35)10-11-29(19,2)31(21,34)26(41-27(37)23-6-4-12-39-23)16-30(22,3)32(18,25(36)17-33)42-28(38)24-7-5-13-40-24/h4-7,10-13,15,18,21-22,26H,8-9,14,16-17H2,1-3H3 |
Clé InChI |
MJDGUHJEIVTMQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)

![2-amino-7-(3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl)-1H-purin-6-one](/img/structure/B15130089.png)


![2-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B15130097.png)

![6,7-Dihydro-N-methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-5H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15130123.png)
![3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15130129.png)

